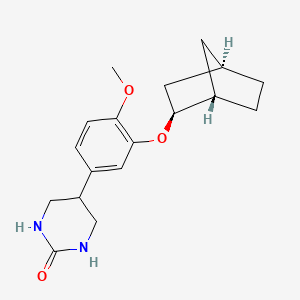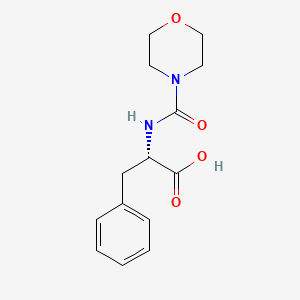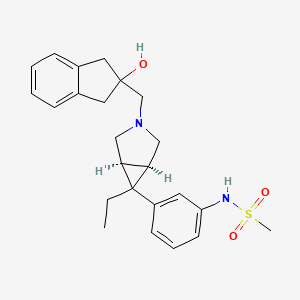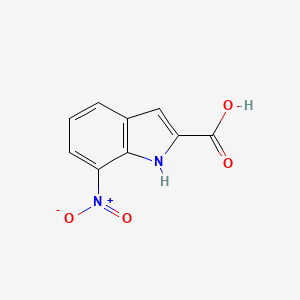
7-ニトロインドール-2-カルボン酸
概要
科学的研究の応用
CRT0044876 has a wide range of applications in scientific research:
作用機序
CRT0044876は、APE1の活性部位を標的とすることでその効果を発揮します。これは、塩基除去修復経路における必須のステップであるAPE1の3'-ホスホジエステラーゼと3'-ホスファターゼの活性を阻害します。 この阻害は、アプリン/アピリミジン部位の蓄積につながり、それによってDNA塩基を標的とする化合物の細胞毒性を高めます .
類似化合物の比較
CRT0044876は、APE1阻害剤として高い選択性と効力を備えている点でユニークです。類似の化合物には以下のようなものがあります。
7-ニトロインドール-2-カルボン酸: 構造的に類似していますが、効力と選択性が異なる場合があります。
5-ニトロインドール-2-カルボン酸: 異なる置換パターンを持つ別のニトロインドール誘導体
CRT0044876は、エキソヌクレアーゼIIIファミリーの酵素を特異的に阻害することで際立っており、APE1の機能を調査し、標的療法を開発するための貴重なツールとなっています .
生化学分析
Biochemical Properties
7-Nitroindole-2-carboxylic acid plays a crucial role in biochemical reactions by inhibiting the activity of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 is an enzyme involved in the base excision repair pathway, which is essential for repairing DNA lesions. 7-Nitroindole-2-carboxylic acid inhibits the 3’-phosphodiesterase and 3’-phosphatase activities of APE1, thereby preventing the repair of apurinic/apyrimidinic sites in DNA . This inhibition is achieved through the binding of 7-Nitroindole-2-carboxylic acid to a pocket distal from the APE1 active site, as confirmed by NMR chemical shift perturbation experiments .
Cellular Effects
7-Nitroindole-2-carboxylic acid has been shown to affect various cellular processes. At non-cytotoxic concentrations, it potentiates the cytotoxicity of several DNA base-targeting compounds, leading to the accumulation of apurinic sites . This compound influences cell function by interfering with the DNA repair mechanism, which can result in increased sensitivity to DNA-damaging agents. Additionally, 7-Nitroindole-2-carboxylic acid has been observed to form colloidal aggregates that can sequester APE1, causing nonspecific inhibition .
Molecular Mechanism
The molecular mechanism of 7-Nitroindole-2-carboxylic acid involves its interaction with APE1. This compound binds to a pocket distal from the APE1 active site, as revealed by NMR chemical shift perturbation experiments . The binding of 7-Nitroindole-2-carboxylic acid to APE1 inhibits the enzyme’s 3’-phosphodiesterase and 3’-phosphatase activities, which are essential steps in the base excision repair pathway . This inhibition prevents the repair of apurinic/apyrimidinic sites in DNA, leading to the accumulation of DNA lesions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Nitroindole-2-carboxylic acid have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it can form colloidal aggregates that affect its inhibitory activity . These aggregates can sequester APE1, causing nonspecific inhibition. Over time, the accumulation of apurinic sites due to the inhibition of APE1 can lead to long-term effects on cellular function, including increased sensitivity to DNA-damaging agents .
Dosage Effects in Animal Models
The effects of 7-Nitroindole-2-carboxylic acid vary with different dosages in animal models. At low micromolar concentrations, this compound inhibits the 3’-phosphodiesterase and 3’-phosphatase activities of APE1 . At higher concentrations, 7-Nitroindole-2-carboxylic acid can form colloidal aggregates that cause nonspecific inhibition of APE1 . These dosage-dependent effects highlight the importance of optimizing the concentration of 7-Nitroindole-2-carboxylic acid for specific experimental conditions.
Metabolic Pathways
7-Nitroindole-2-carboxylic acid is involved in the base excision repair pathway by inhibiting the activity of APE1 . This compound interacts with APE1, preventing the repair of apurinic/apyrimidinic sites in DNA. The inhibition of APE1 by 7-Nitroindole-2-carboxylic acid can affect metabolic flux and metabolite levels by disrupting the DNA repair process, leading to the accumulation of DNA lesions .
Transport and Distribution
The transport and distribution of 7-Nitroindole-2-carboxylic acid within cells and tissues are influenced by its ability to form colloidal aggregates . These aggregates can sequester APE1, causing nonspecific inhibition. The localization and accumulation of 7-Nitroindole-2-carboxylic acid within cells can affect its inhibitory activity and the overall effectiveness of the compound in biochemical studies .
Subcellular Localization
The subcellular localization of 7-Nitroindole-2-carboxylic acid is influenced by its interaction with APE1. This compound binds to a pocket distal from the APE1 active site, as confirmed by NMR chemical shift perturbation experiments . The binding of 7-Nitroindole-2-carboxylic acid to APE1 can affect the enzyme’s activity and function, leading to the accumulation of DNA lesions and increased sensitivity to DNA-damaging agents .
準備方法
CRT0044876の合成は、インドール-2-カルボン酸のニトロ化を伴います。この反応は通常、硝酸と硫酸をニトロ化剤として使用することを必要とします。 このプロセスには、インドール環の7位での選択的なニトロ化を確実にするために、温度と反応時間の注意深い制御が含まれます 。工業的生産方法は、これらの条件を最適化して収率と純度を高める場合があります。
化学反応の分析
CRT0044876は、以下を含むさまざまな化学反応を起こします。
酸化: ニトロ基は、特定の条件下でアミノ基に還元できます。
置換: カルボン酸基は、エステル化反応に参加できます。
一般的な試薬と条件: 還元には水素化ホウ素ナトリウムなどの試薬が、エステル化にはアルコールなどの試薬が一般的に使用されます
主な生成物: ニトロ基の還元により7-アミノ-1H-インドール-2-カルボン酸が得られ、エステル化によりカルボン酸のエステルが形成されます.
科学研究への応用
CRT0044876は、科学研究において幅広い用途があります。
類似化合物との比較
CRT0044876 is unique in its high selectivity and potency as an APE1 inhibitor. Similar compounds include:
7-Nitroindole-2-carboxylic acid: Shares structural similarities but may differ in potency and selectivity.
5-Nitroindole-2-carboxylic acid: Another nitroindole derivative with different substitution patterns
CRT0044876 stands out due to its specific inhibition of the exonuclease III family of enzymes, making it a valuable tool for probing APE1 function and developing targeted therapies .
特性
IUPAC Name |
7-nitro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)6-4-5-2-1-3-7(11(14)15)8(5)10-6/h1-4,10H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUCOFQROHIAEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064520 | |
| Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6960-45-8 | |
| Record name | 7-Nitro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6960-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Nitroindole-2-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-nitro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
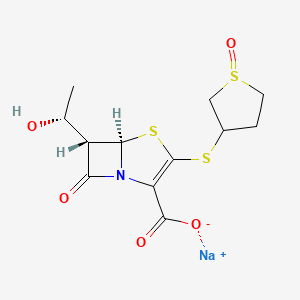
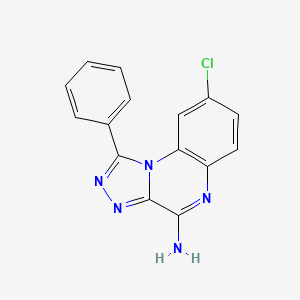
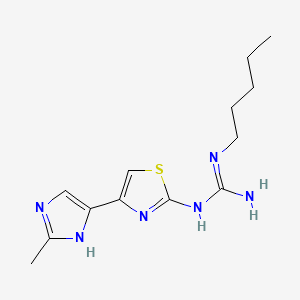
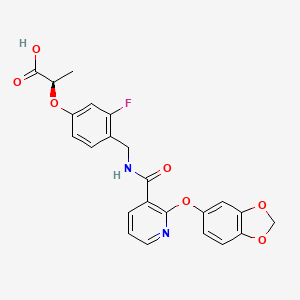
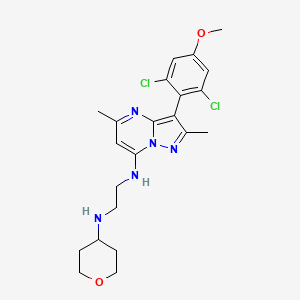
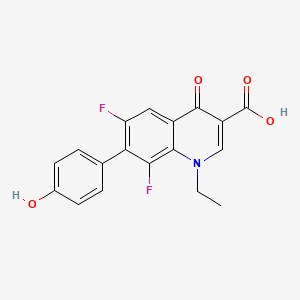
![(2S)-2-[[(2S)-6-amino-2-[[(4S,5S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]-2-(2-methylpropyl)hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669561.png)
![6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one](/img/structure/B1669563.png)
![1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid](/img/structure/B1669564.png)
![sodium;2-[(2R,4R)-7-chloro-6-fluoro-4-hydroxy-2-methyl-2,3-dihydrochromen-4-yl]acetate](/img/structure/B1669565.png)
